
2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of photochromic compounds and potential chemotherapeutic agents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The first paper discusses the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent, leading to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields . This suggests that similar methods could potentially be applied to synthesize the compound of interest, given that it also contains a sulfanyl group and a pyridine moiety.
Molecular Structure Analysis
The second paper provides a detailed spectroscopic investigation of a related compound, which includes FT-IR and FT-Raman spectra analysis, as well as DFT quantum chemical calculations . The geometrical parameters of the studied compound were confirmed by XRD results, which could be indicative of the approach needed to analyze the molecular structure of "2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile".
Chemical Reactions Analysis
In the third paper, the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile is explored, showing how it can be converted into various derivatives . This demonstrates the potential reactivity of the pyridinecarbonitrile group, which is also present in the compound of interest. The reactivity with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative is particularly noteworthy and could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The second paper's analysis of the vibrational wave numbers and potential energy distribution provides insights into the physical properties of a structurally similar compound . The NH stretching wave number indicates bond strength, and the molecular electrostatic potential results highlight regions of the molecule that are susceptible to electrophilic and nucleophilic attack. These findings could be used to infer the physical and chemical properties of "2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile", such as its reactivity and interaction with other molecules.
Aplicaciones Científicas De Investigación
Domino Reactions for Synthesis of Heterocyclic Systems
- Researchers have developed methods for synthesizing 2H-pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine derivatives using related carbonitrile compounds. These methods involve intramolecular cyclization reactions, leading to novel heterocyclic systems with potential applications in various fields of chemistry (Bondarenko et al., 2016).
Fluorescence Properties of Pyran Derivatives
- New 2-pyrone derivatives exhibiting fluorescence emission radiation have been synthesized. These compounds, including 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles, show potential as red fluorescent compounds, indicating their use in light-emitting applications (Mizuyama et al., 2008).
Synthesis of Thieno[2,3-b]pyridine Derivatives
- The synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives through alkylation and cyclization reactions has been achieved. These compounds could have potential applications in the development of new materials or pharmaceuticals (Koltsov, 2019).
Spectroscopic Analysis of Pyridine Derivatives
- Pyridine derivatives have been synthesized and analyzed for their structural features and optical properties using various spectroscopic methods. Such studies contribute to the understanding of the physical properties of these compounds, which is crucial for their application in materials science (Cetina et al., 2010).
Novel Multicomponent Synthesis Techniques
- Efficient synthesis methods for pyridine-pyrimidines and their derivatives have been developed, showcasing the potential of these compounds in various chemical applications. The synthesis processes demonstrate the versatility of carbonitriles in chemical reactions (Rahmani et al., 2018).
Synthesis of Furo[3,2-c]pyridine Derivatives
- Research has been conducted on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. These studies are significant in exploring the chemical properties and potential applications of furo[3,2-c]pyridine derivatives in various scientific fields (Bradiaková et al., 2009).
Synthesis of Chromeno[2,3-b]pyridine Derivatives
- A study reported the synthesis of a novel chromeno[2,3-b]pyridine derivative, providing insights into the structural and ADME (absorption, distribution, metabolism, and excretion) properties of such compounds. This research contributes to the understanding of chromeno[2,3-b]pyridine derivatives in scientific applications (Ryzhkova et al., 2023).
Structural Characterization of Dihydropyrimidine Derivatives
- The structural characterization of dihydropyrimidine-5-carbonitrile derivatives has been conducted, providing valuable insights into their potential as dihydrofolate reductase inhibitors. Such studies are crucial for the development of new pharmaceuticals and materials (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-8-5-10(14(15,16)17)9(6-18)12(19-8)21-7-11(20)13(2,3)4/h5H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXWYCJMDJIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

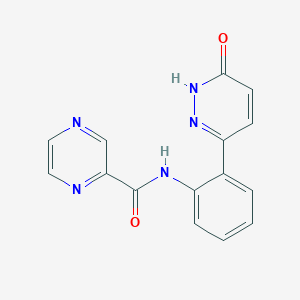
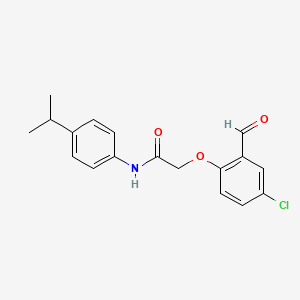
![3-[(4-Methylphenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511199.png)

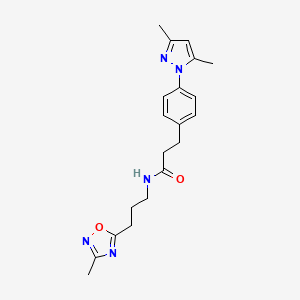
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)



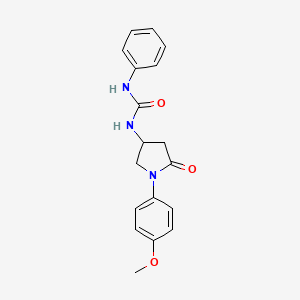
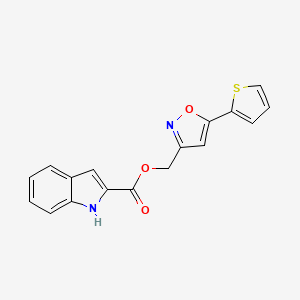

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)